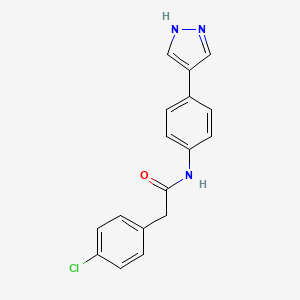
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structural features, which include a cyclohexyl ring, a dimethylamino group, and a thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexyl Ring: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexyl ring.
Introduction of the Dimethylamino Group: This step involves the alkylation of an amine with dimethyl sulfate or a similar reagent.
Formation of the Thiourea Moiety: This can be accomplished by reacting an isothiocyanate with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various electrophiles can be used to substitute the dimethylamino group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is mediated by the unique structural features of the compound, which allow it to fit into the active sites of these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyethyl)thiourea
- 1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-(2-hydroxyphenyl)thiourea
Uniqueness
1-((1R,2R)-2-(Dimethylamino)cyclohexyl)-3-((1S,2S)-2-hydroxy-1,2-diphenylethyl)thiourea is unique due to its combination of a cyclohexyl ring, a dimethylamino group, and a thiourea moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C23H31N3OS |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]thiourea |
InChI |
InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21+,22+/m1/s1 |
Clave InChI |
BIOUFBCQNRENED-CZYKHXBRSA-N |
SMILES isomérico |
CN(C)[C@@H]1CCCC[C@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |
SMILES canónico |
CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


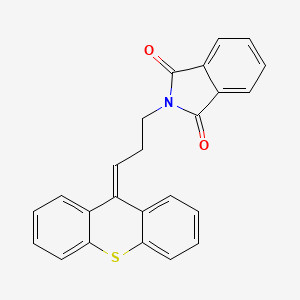

![2,7-Dichlorobenzo[d]thiazol-6-ol](/img/structure/B12943644.png)

![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
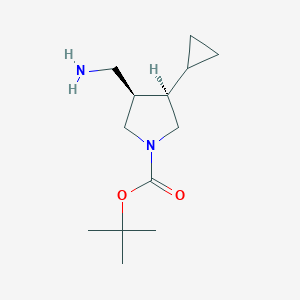
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
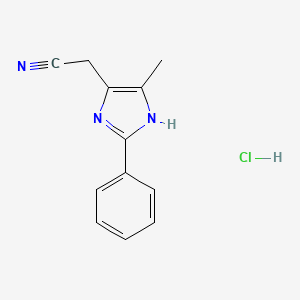
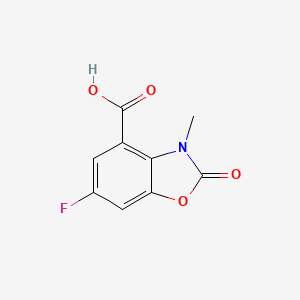
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
![2,2'-(((5-Bromo-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12943679.png)
![(2R,3R,4S,5R)-2-[6,8-bis(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12943688.png)
